molecular formula C9H8BrClO2 B1421877 Methyl 3-Bromo-4-chloro-5-methylbenzoate CAS No. 1160574-52-6

Methyl 3-Bromo-4-chloro-5-methylbenzoate

Cat. No. B1421877
M. Wt: 263.51 g/mol
InChI Key: UQDVXCOKMBZFBT-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-4-chloro-5-methylbenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . The IUPAC name for this compound is methyl 3-bromo-4-chloro-5-methylbenzoate .


Molecular Structure Analysis

The InChI code for Methyl 3-Bromo-4-chloro-5-methylbenzoate is 1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Physical And Chemical Properties Analysis

Methyl 3-Bromo-4-chloro-5-methylbenzoate is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis of Complex Organic Compounds

  • Methyl 3-Bromo-4-chloro-5-methylbenzoate has been used in the synthesis of complex organic compounds, such as (1S,3′R,4′S,5′S,6′R)-5-chloro-6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-spiro[isobenzofuran-1(3H), 2′-[2H]pyran]-3′,4′,5′-triol, which is synthesized from 2-bromo-4-methylbenzoic acid in multiple steps (Liu et al., 2013).

2. Role in Condensed Thiophen Ring Systems

  • It is also involved in the synthesis and reactions of condensed thiophen ring systems, including the preparation of 3-bromo-5-methyl- and 3-bromo-5-chloro-2-benzo[b]thienyl-lithium and their subsequent reactions to form various derivatives (Dickinson & Iddon, 1971).

3. Development of Pharmacologically Active Compounds

  • The chemical is a precursor in the synthesis of pharmacologically active benzo[b]thiophen derivatives, which are then converted into various amino, thiouronium salts, and other derivatives for potential medicinal applications (Chapman et al., 1971).

4. Synthesis of Anticancer Drugs

  • It serves as a key intermediate in the synthesis of certain anti-cancer drugs, such as those inhibiting thymidylate synthase. An example is the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from 2-amino-5-methylbenzoic acid (Sheng-li, 2004).

5. Synthesis of Insecticides

  • Methyl 3-Bromo-4-chloro-5-methylbenzoate is also instrumental in synthesizing insecticides like Chloranthraniliprole, showcasing its application in agricultural chemistry (Jian-hong, 2012).

6. Chemical Reaction Studies

  • Research studies also involve the compound in understanding various chemical reactions and mechanisms, such as the study of halogenated aromatic aldehydes transformations by anaerobic bacteria (Neilson et al., 1988).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-bromo-4-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDVXCOKMBZFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Bromo-4-chloro-5-methylbenzoate

CAS RN

1160574-52-6
Record name methyl 3-bromo-4-chloro-5-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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